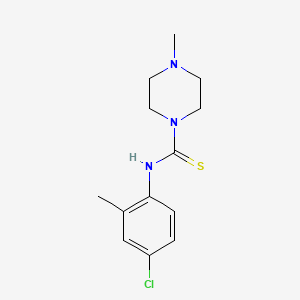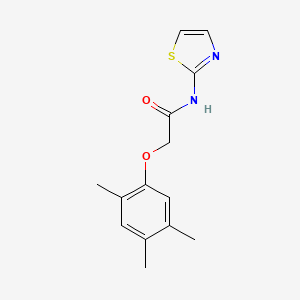![molecular formula C16H14ClNO5 B5768941 5-chloro-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B5768941.png)
5-chloro-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid, also known as CP-690,550, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of the Janus kinase (JAK) family of enzymes, which play a crucial role in the immune response. In
Mecanismo De Acción
The mechanism of action of 5-chloro-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid involves the inhibition of JAK enzymes. These enzymes play a crucial role in the immune response by activating various signaling pathways. By inhibiting JAK enzymes, 5-chloro-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid can prevent the activation of these signaling pathways, leading to a reduction in inflammation and immune response.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-chloro-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid have been extensively studied. This compound has been shown to reduce inflammation and immune response in various animal models of autoimmune diseases. Additionally, it has been shown to have potential anti-cancer properties by inhibiting the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 5-chloro-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid is its potent inhibitory effect on JAK enzymes. This makes it a valuable tool for studying the role of JAK enzymes in the immune response and for investigating potential therapeutic targets for autoimmune diseases and cancer. However, one of the limitations of this compound is its potential toxicity. It has been shown to have adverse effects on the liver and kidneys in animal studies, which may limit its use in clinical settings.
Direcciones Futuras
There are numerous future directions for research on 5-chloro-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid. One area of interest is the development of more selective JAK inhibitors that target specific JAK isoforms. This could potentially reduce the risk of toxicity and improve the efficacy of these compounds. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in various autoimmune diseases and cancer. Finally, more research is needed to understand the long-term effects of 5-chloro-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid on the liver and kidneys, which could inform its potential use in clinical settings.
Métodos De Síntesis
The synthesis of 5-chloro-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid involves the reaction of 5-chloro-2-aminobenzoic acid with 3-methoxyphenol and acetic anhydride in the presence of a catalyst. The resulting product is then purified using various techniques, including recrystallization and column chromatography. This synthesis method is well-established and has been used in numerous studies.
Aplicaciones Científicas De Investigación
5-chloro-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of JAK enzymes, which are involved in the immune response. This compound has been investigated as a potential treatment for various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. Additionally, it has been studied for its potential anti-cancer properties.
Propiedades
IUPAC Name |
5-chloro-2-[[2-(3-methoxyphenoxy)acetyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO5/c1-22-11-3-2-4-12(8-11)23-9-15(19)18-14-6-5-10(17)7-13(14)16(20)21/h2-8H,9H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALOTYEWLXZXFSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-{[(3-methoxyphenoxy)acetyl]amino}benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-tert-butyl-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5768863.png)
![4-({[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)benzoic acid](/img/structure/B5768864.png)
![ethyl 2-[(cyclopropylcarbonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5768866.png)
![N-{2-[(2-chlorobenzyl)thio]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B5768872.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B5768892.png)
![N'-{[1-(4-chlorobenzyl)-3-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5768897.png)
![ethyl 4-[(2,3-dihydro-1H-indol-1-ylcarbonyl)amino]benzoate](/img/structure/B5768905.png)

![N-(4-acetylphenyl)-2-[3-(dimethylamino)benzoyl]hydrazinecarboxamide](/img/structure/B5768920.png)
![methyl 2-[(3-chlorobenzoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B5768924.png)
![2-[(7-ethyl-1H-indol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5768931.png)
![4-[(ethylsulfonyl)(methyl)amino]-N,N-dimethylbenzamide](/img/structure/B5768947.png)